molecular formula C23H15FO5 B266212 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate

2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate

Cat. No. B266212
M. Wt: 390.4 g/mol
InChI Key: DBTDCTQPURDPEO-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments have been investigated. In

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate involves the inhibition of certain enzymes and pathways in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer development. By inhibiting COX-2 activity, this compound can reduce inflammation and potentially prevent cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to have antioxidant and neuroprotective effects. It has also been shown to modulate the immune system and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate in lab experiments is its high purity and yield. This makes it easier to study the compound and its effects. However, one limitation is that the compound is relatively new and there is still much to learn about its properties and potential applications.

Future Directions

There are many potential future directions for the study of 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate. One area of interest is its potential as a therapeutic agent for inflammatory diseases and cancer. Further studies are needed to determine the optimal dosage and administration of the compound for these applications. Other potential future directions include investigating the compound's effects on other pathways and enzymes in the body, as well as its potential as a neuroprotective agent. Overall, the study of this compound has the potential to lead to the development of new drugs and therapies for a variety of diseases and conditions.

Synthesis Methods

The synthesis of 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate involves the reaction of 2-hydroxybenzoic acid with 4-fluorobenzaldehyde in the presence of a catalyst. The resulting product is then reacted with 3,4-dihydro-2H-pyran and trifluoroacetic anhydride to produce the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

Molecular Formula

C23H15FO5

Molecular Weight

390.4 g/mol

IUPAC Name

[(2E)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methoxybenzoate

InChI

InChI=1S/C23H15FO5/c1-27-19-5-3-2-4-18(19)23(26)28-16-10-11-17-20(13-16)29-21(22(17)25)12-14-6-8-15(24)9-7-14/h2-13H,1H3/b21-12+

InChI Key

DBTDCTQPURDPEO-CIAFOILYSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C\C4=CC=C(C=C4)F)/O3

SMILES

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)F)O3

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)F)O3

Origin of Product

United States

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